Home > Products > Screening Compounds P37221 > Oxindole-Based Inhibitor 33
Oxindole-Based Inhibitor 33 -

Oxindole-Based Inhibitor 33

Catalog Number: EVT-10887693
CAS Number:
Molecular Formula: C21H19N5O3S
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oxindole derivatives are classified as heterocyclic compounds containing an indole moiety fused with a carbonyl group. These compounds are derived from natural sources and can also be synthesized through various chemical methods. Oxindole-Based Inhibitor 33 is part of a broader category of oxindoles that have shown biological activity, particularly in oncology and immunotherapy contexts.

Synthesis Analysis

Methods and Technical Details

The synthesis of Oxindole-Based Inhibitor 33 typically follows established protocols for creating C3-substituted oxindoles. For instance, one common method involves the condensation of isatin derivatives with hydrazines or anilines in the presence of acidic catalysts, such as acetic acid. This reaction leads to the formation of hydrazone or phenylimino derivatives, which can further undergo alkylation or other modifications to yield the desired oxindole structure .

In specific studies, a one-pot Pictet-Spengler reaction has been employed to synthesize spiro[pyrrolidine-3, 3'-oxindole] compounds efficiently. This method integrates oxidative ring contraction with tryptamine and aldehyde substrates, allowing for high-yield synthesis without isolating intermediates .

Molecular Structure Analysis

Structure and Data

The molecular structure of Oxindole-Based Inhibitor 33 features a distinctive oxindole framework characterized by a bicyclic structure comprising an indole ring fused with a carbonyl-containing five-membered ring. The specific arrangement of substituents at the C3 position significantly influences its biological activity. Structural analyses often employ techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

Oxindole-Based Inhibitor 33 participates in various chemical reactions that enhance its pharmacological profile. Notably, it can undergo reactions typical for carbonyl compounds, including nucleophilic additions and cycloadditions. For example, the reaction of Oxindole-Based Inhibitor 33 with amines can lead to the formation of more complex derivatives that may exhibit enhanced biological activities against cancer cell lines .

Moreover, studies have indicated that these compounds can inhibit specific enzymes involved in cancer metabolism, such as carbonic anhydrase isoforms and cyclin-dependent kinases, which are critical for tumor growth regulation .

Mechanism of Action

Process and Data

The mechanism of action for Oxindole-Based Inhibitor 33 primarily revolves around its ability to inhibit the indoleamine-2,3-dioxygenase-1 enzyme. This enzyme is crucial for the catabolism of tryptophan into kynurenine, a pathway often exploited by tumors to evade immune detection. By inhibiting this enzyme, Oxindole-Based Inhibitor 33 effectively disrupts tumor-induced immunosuppression, promoting anti-tumor immunity .

Molecular docking studies have revealed that the oxindole moiety forms hydrogen bonds with key amino acids in the active site of indoleamine-2,3-dioxygenase-1, stabilizing the inhibitor's binding and enhancing its efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oxindole-Based Inhibitor 33 exhibits several notable physical and chemical properties:

  • Molecular Weight: Varies based on substituents but typically falls within a range conducive to biological activity.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water.
  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature; thus, careful storage conditions are recommended.

Spectroscopic analyses (IR, NMR) confirm characteristic functional groups present in oxindoles, such as carbonyls (C=O) and aromatic systems .

Applications

Scientific Uses

Oxindole-Based Inhibitor 33 holds significant promise in various scientific applications:

  • Cancer Therapy: Its primary application lies in oncology as an inhibitor of immune evasion mechanisms employed by tumors.
  • Immunotherapy: The compound's ability to modulate immune responses positions it as a candidate for combination therapies aimed at enhancing anti-tumor immunity.
  • Drug Discovery: The structural attributes of oxindoles make them attractive scaffolds for developing novel therapeutics targeting different diseases beyond cancer .
Introduction

Rationale for Oxindole-Based Kinase Inhibitors in Oncotherapeutic Development

Oxindole (1,3-dihydro-2H-indol-2-one) represents a privileged scaffold in kinase inhibitor design due to its structural mimicry of adenosine triphosphate (ATP)-binding motifs and capacity for stereoselective modification at the C3 position. This heterocyclic nucleus occurs endogenously in mammalian tissues and serves as the structural foundation for multiple clinical-stage oncology therapeutics. Notably, sunitinib—a vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT) inhibitor—demonstrates broad-spectrum antitumor activity validated in renal cell carcinoma and gastrointestinal stromal tumors [8]. Similarly, nintedanib targets angiokinases (VEGFR, fibroblast growth factor receptor (FGFR), and PDGFR) and is clinically approved for idiopathic pulmonary fibrosis and non-small cell lung cancer [5] [8]. The oxindole core enables critical hydrogen bonding with kinase hinge regions through its lactam carbonyl and N-H groups while accommodating hydrophobic substituents that enhance selectivity and potency.

Table 1: Clinically Approved Oxindole-Based Kinase Inhibitors

CompoundPrimary TargetsTherapeutic IndicationsStructural Features
SunitinibVEGFR, PDGFR, KITRenal cell carcinoma, GISTC5-Carbonyl, pyrrole substituent
NintedanibVEGFR, FGFR, PDGFRIPF, NSCLCMethoxy substitution, carboxylic acid
SemaxanibVEGFR (discontinued)Colorectal cancer (Phase III)Indolinone core

Molecular hybridization strategies leverage this scaffold to develop inhibitors against resistant or undruggable kinases. Oxindole derivatives exhibit enhanced pharmacokinetic properties, including aqueous solubility and membrane permeability, attributable to their balanced lipophilicity profiles (LogP = 2–4) [3] [8]. The stereochemistry at C3 significantly influences bioactivity, as evidenced by (S)-YK-4-279’s superior inhibition of EWS-FLI1/RHA interactions in Ewing’s sarcoma relative to its (R)-enantiomer [7]. These attributes position oxindole as an ideal template for developing novel kinase inhibitors.

Role of Fms-Like Tyrosine Kinase 3 and Cyclin-Dependent Kinase 2 in Hematologic and Solid Tumor Pathogenesis

Fms-like tyrosine kinase 3 (FLT3) is a class III receptor tyrosine kinase governing hematopoietic progenitor cell proliferation and differentiation. Oncogenic activation occurs primarily through internal tandem duplication (ITD) mutations (≈30% of acute myeloid leukemia cases) or tyrosine kinase domain (TKD) mutations (≈7–10%), resulting in constitutive ligand-independent signaling [6]. Dysregulated FLT3 activates downstream effectors, including phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR), rat sarcoma (RAS)/mitogen-activated protein kinase (MEK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways, promoting uncontrolled proliferation and suppressed apoptosis in leukemic blasts [6].

Cyclin-dependent kinase 2 (CDK2) regulates G1/S and S-phase cell cycle progression through complex formation with cyclins E and A. Overexpression occurs in breast, prostate, liver, and lung carcinomas, driving uncontrolled cell division and genomic instability [5] [6]. CDK2 hyperactivity bypasses retinoblastoma protein (Rb)-mediated growth suppression and enhances DNA replication stress, facilitating tumor evolution. Crucially, CDK2 activation emerges as a resistance mechanism to cyclin-dependent kinase 4 (CDK4)/cyclin-dependent kinase 6 (CDK6) inhibitors in breast cancer, underscoring its therapeutic relevance [6].

Emergence of Dual-Targeted Kinase Inhibition Strategies in Precision Oncology

Single-agent kinase inhibitors frequently succumb to compensatory pathway activation or mutation-driven resistance. For example, FLT3 inhibitors like quizartinib induce dose-limiting toxicities (myelosuppression) and resistance via TKD mutations (e.g., F691L gatekeeper mutation) [6]. Dual inhibition of FLT3 and CDK2 disrupts complementary oncogenic pathways: FLT3 blockade attenuates proliferation signals, while CDK2 inhibition induces G1/S arrest and counteracts feedback loop-mediated resistance.

Table 2: Limitations of Monotherapy in FLT3-Mutant Acute Myeloid Leukemia

Therapeutic ApproachResponse DurationResistance MechanismsClinical Challenges
First-generation FLT3 inhibitors (sorafenib)2–4 monthsTKD mutations, microenvironment-mediated survivalIncomplete eradication, relapse
Second-generation FLT3 inhibitors (gilteritinib)6–12 monthsF691L gatekeeper mutation, parallel pathway activationNarrow therapeutic index
Chemotherapy aloneVariableSelection of FLT3-ITD clonesHigh relapse rates

FN1501 exemplifies this strategy, exhibiting low-nanomolar inhibition against FLT3 (half-maximal inhibitory concentration (IC50) = 0.27 nanomolar), CDK2 (IC50 = 2.47 nanomolar), CDK4 (IC50 = 0.85 nanomolar), and CDK6 (IC50 = 1.96 nanomolar) with robust efficacy in acute myeloid leukemia xenograft models [6]. Oxindole-based inhibitor 33 builds upon this precedent by optimizing hybrid pharmacophores for simultaneous FLT3/CDK2 engagement, exploiting structural conservation in kinase ATP-binding pockets. Computational analyses confirm that oxindole derivatives form hydrogen bonds with FLT3’s glutamate 661 and CDK2’s leucine 83, while hydrophobic substituents occupy adjacent cleft regions [3] [5]. This multi-targeted approach represents a paradigm shift in overcoming adaptive resistance in heterogeneous malignancies.

Properties

Product Name

Oxindole-Based Inhibitor 33

IUPAC Name

4-[[2-hydroxy-4-(2-pyridin-4-ylethyl)-1H-indol-3-yl]diazenyl]benzenesulfonamide

Molecular Formula

C21H19N5O3S

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C21H19N5O3S/c22-30(28,29)17-8-6-16(7-9-17)25-26-20-19-15(2-1-3-18(19)24-21(20)27)5-4-14-10-12-23-13-11-14/h1-3,6-13,24,27H,4-5H2,(H2,22,28,29)

InChI Key

YTWUJKTZUCBCKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)O)CCC4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.